molecular formula C10H12O3 B2541953 3-Ethoxy-5-methylbenzoic acid CAS No. 500901-64-4

3-Ethoxy-5-methylbenzoic acid

Cat. No.: B2541953
CAS No.: 500901-64-4
M. Wt: 180.203
InChI Key: IGMIFUNQHWJLEB-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methylbenzoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, characterized by the presence of an ethoxy group at the third position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-5-methylbenzoic acid typically involves the ethylation of 5-methylsalicylic acid. The process can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted under reflux conditions to ensure complete ethylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products:

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzene ring.

Scientific Research Applications

3-Ethoxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    3-Methoxy-5-methylbenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxybenzoic acid: Lacks the methyl group at the fifth position.

    5-Methylsalicylic acid: Lacks the ethoxy group at the third position.

Uniqueness: 3-Ethoxy-5-methylbenzoic acid is unique due to the presence of both ethoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

3-ethoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-5-7(2)4-8(6-9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMIFUNQHWJLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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